

# AT7519 Mesylate: A Technical Guide to a Multi-Targeted CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | AT 7519 mesylate |           |
| Cat. No.:            | B1666107         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Dysregulation of the cell cycle is a fundamental characteristic of cancer, often driven by the aberrant activity of cyclin-dependent kinases (CDKs) and their cyclin partners.[1][2] This central role makes CDKs attractive therapeutic targets in oncology.[3][4] AT7519 mesylate, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)1H-pyrazole-3-carboxamide, is a small-molecule inhibitor of multiple CDKs developed by Astex Therapeutics using a fragment-based drug discovery approach.[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AT7519, presenting key data, experimental protocols, and pathway visualizations to support further research and development.

# **Quantitative Data Summary**

The preclinical efficacy of AT7519 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

# Table 1: In Vitro Kinase Inhibitory Activity of AT7519



| Kinase Target  | IC₅₀ (nmol/L) | Assay Type    |
|----------------|---------------|---------------|
| CDK1/Cyclin B  | 210           | Radiometric   |
| CDK2/Cyclin A  | 47            | Radiometric   |
| CDK4/Cyclin D1 | 100           | ELISA         |
| CDK5/p35       | 13            | DELFIA        |
| CDK6/Cyclin D3 | 170           | ELISA         |
| CDK9/Cyclin T1 | <10           | Not Specified |
| GSK-3β         | 89            | Radiometric   |

Data sourced from references[3][5].

**Table 2: In Vitro Antiproliferative Activity of AT7519 (72h** 

exposure)

| Cell Line | Cancer Type      | IC50 (nmol/L) |
|-----------|------------------|---------------|
| HCT116    | Colon Carcinoma  | 110           |
| HT29      | Colon Carcinoma  | 170           |
| SW620     | Colon Carcinoma  | 940           |
| A549      | Lung Carcinoma   | 200           |
| MCF-7     | Breast Carcinoma | 40            |
| U251      | Glioblastoma     | 246           |
| U87MG     | Glioblastoma     | 222           |
| MM.1S     | Multiple Myeloma | 500           |
| U266      | Multiple Myeloma | 500           |

Data sourced from references[2][3][5][6].



Table 3: In Vivo Efficacy of AT7519 in Xenograft Models

| Cancer Model                           | Dosing Schedule                                                          | Key Outcomes                                                                                    |
|----------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| HCT116 Colon Cancer (advanced-stage)   | 9.1 mg/kg, twice daily for 9 days                                        | Tumor regression observed;<br>complete regression in 6 of 8<br>mice.[3]                         |
| HT29 Colon Cancer (early-<br>stage)    | 7.5 mg/kg, twice daily for 9 days                                        | Tumor growth inhibition (T/C value of 12%); complete regression in 2 of 12 mice.[3]             |
| Multiple Myeloma (human xenograft)     | 15 mg/kg, once daily (5 days/week for 2 weeks)                           | Significant tumor growth inhibition and prolonged median overall survival (40 vs 27.5 days).[1] |
| MYCN-amplified Neuroblastoma (AMC711T) | 5, 10, or 15 mg/kg, once daily<br>(5 days on, 2 days off for 3<br>weeks) | Dose-dependent tumor growth inhibition.[7][8][9]                                                |
| Th-MYCN Transgenic<br>Neuroblastoma    | Not Specified                                                            | Improved survival and significant tumor regression (86% average reduction at day 7).[7][8][9]   |

#### **Core Mechanism of Action**

AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[3][5] Inhibition of these kinases leads to a cascade of downstream effects, culminating in cell cycle arrest, inhibition of transcription, and induction of apoptosis.[1][2][3]

# **Cell Cycle Arrest**

By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of key substrates required for cell cycle phase transitions.[3] This includes the retinoblastoma protein (Rb), protein phosphatase  $1\alpha$  (PP1 $\alpha$ ), and nucleophosmin (NPM).[3][7][8] The resulting hypophosphorylation of these substrates leads to cell cycle arrest at the G0/G1 and G2/M phases, effectively halting cellular proliferation.[1][3][6][10]



### **Transcriptional Inhibition**

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[1][11] AT7519 treatment leads to the dephosphorylation of RNA Pol II, inhibiting transcription.[1][3] This is particularly detrimental to cancer cells, which rely on the high-level expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1][11]

# **Induction of Apoptosis and Other Cell Death Pathways**

The combined effects of cell cycle arrest and transcriptional inhibition of survival proteins drive cancer cells towards apoptosis.[1][2][3] This is evidenced by increased caspase-3 activation and PARP cleavage.[1][3] In some contexts, such as glioblastoma, AT7519 has also been shown to induce pyroptosis through the caspase-3-mediated cleavage of gasdermin E (GSDME).[6]

# **GSK-3** Pathway Modulation

In addition to its effects on CDKs, AT7519 inhibits Glycogen Synthase Kinase 3 beta (GSK-3β). [3] In multiple myeloma cells, AT7519 treatment leads to a rapid dephosphorylation (activation) of GSK-3β at the Serine 9 residue, a mechanism shown to be independent of RNA Pol II inhibition but contributory to the induction of apoptosis.[1]

# **Visualizations: Pathways and Workflows**

// Connections AT7519 -> CDK1\_2 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> CDK9 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> GSK3B [label="Inhibits\n(Dephosphorylates)", color="#EA4335", arrowhead=tee];

CDK1\_2 -> pRb [label="Phosphorylates", color="#5F6368", style=dashed]; CDK9 -> RNA\_Pol\_II [label="Phosphorylates", color="#5F6368", style=dashed]; RNA\_Pol\_II -> McI1 [label="Upregulates", color="#5F6368", style=dashed]; GSK3B -> GS [label="Phosphorylates", color="#5F6368", style=dashed];

pRb -> Arrest [label="Leads to", color="#202124"]; RNA\_Pol\_II -> Transcription [label="Leads to", color="#202124"]; Mcl1 -> Apoptosis [label="Prevents", color="#5F6368", style=dashed,



arrowhead=tee]; GSK3B -> Apoptosis [label="Contributes to", color="#202124"]; Transcription -> Apoptosis [label="Induces", color="#202124"]; } end\_dot Caption: Molecular mechanism of AT7519, showing inhibition of CDKs and GSK-3β.

// Workflow Connections synthesis -> kinase\_assay [label="Candidate Compound"];
moa\_assays -> xenograft [label="Promising Candidate"]; xenograft -> clinical\_rationale
[label="Demonstrated Efficacy & Tolerability"]; pd\_biomarkers -> clinical\_rationale; pk\_studies -> clinical\_rationale; } end\_dot Caption: Preclinical workflow for the evaluation of AT7519.

# **Detailed Experimental Protocols**

The following sections describe the general methodologies for key experiments used in the characterization of AT7519.

# **In Vitro Kinase Assays**

To determine the inhibitory activity of AT7519 against specific kinases, several assay formats were used.[5]

- Protocol Outline (Radiometric Filter Binding for CDK1, CDK2, GSK-3β):
  - Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., histone H1 for CDKs), and radiolabeled ATP ([γ-33P]ATP) in an appropriate buffer.
  - Add varying concentrations of AT7519 or DMSO (vehicle control) to the reaction wells.
  - Incubate the mixture to allow the kinase reaction to proceed.
  - Stop the reaction and transfer the mixture to a phosphocellulose filter membrane, which binds the phosphorylated substrate.
  - Wash the filter to remove unincorporated [y-33P]ATP.
  - Measure the radioactivity retained on the filter using a scintillation counter.
  - Calculate the percent inhibition relative to the control and determine the IC₅₀ value by nonlinear regression.



- Assay Formats for Other Kinases:
  - DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) for CDK5: This immunoassay uses a europium-labeled antibody to detect the phosphorylated substrate.
  - ELISA (Enzyme-Linked Immunosorbent Assay) for CDK4, CDK6: This format typically involves an antibody that specifically recognizes the phosphorylated product, which is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP).

# **Cell Proliferation and Viability Assays**

These assays measure the ability of AT7519 to inhibit the growth of cancer cell lines.

- Protocol Outline (CCK-8/MTS Assay):
  - Seed human tumor cells in 96-well plates and allow them to adhere overnight.
  - Treat the cells with a serial dilution of AT7519 for a specified period (e.g., 48 or 72 hours).
     [6]
  - Add a tetrazolium salt solution (e.g., WST-8 from a CCK-8 kit) to each well.
  - Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the salt to a colored formazan product.
  - Measure the absorbance of the formazan product using a microplate reader.
  - $\circ$  Calculate cell viability as a percentage of the vehicle-treated control and determine the IC<sub>50</sub>.
- Protocol Outline (EdU-DNA Synthesis Assay):
  - Treat logarithmically growing cells with different concentrations of AT7519 for 48 hours.
  - Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium and incubate for several hours. EdU is incorporated into newly synthesized DNA.
  - Fix and permeabilize the cells.



- Perform a click chemistry reaction by adding a fluorescent azide (e.g., Apollo 567) that specifically binds to the alkyne group on the incorporated EdU.[6]
- Counterstain cell nuclei with a DNA dye like DAPI or Hoechst.
- Visualize and quantify the percentage of EdU-positive (proliferating) cells using fluorescence microscopy.[6]

# **Cell Cycle Analysis**

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle following treatment.

- Protocol Outline (Propidium Iodide Staining):
  - Treat cells with AT7519 (e.g., 0.5 μM) or vehicle for various time points (e.g., 6, 12, 24 hours).[1]
  - Harvest the cells by trypsinization and wash with PBS.
  - Fix the cells in cold 70% ethanol to permeabilize the membranes.
  - Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye
     (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
  - Analyze the cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
  - Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G0/G1 and G2/M phases indicates cell cycle arrest.[1][10]

### **Western Blot Analysis for Pharmacodynamic Markers**

This technique is used to measure the levels and phosphorylation status of proteins in the AT7519 signaling pathway.

Protocol Outline:



- Treat cells (e.g., HCT116 or MM.1S) with AT7519 for specified times.[1][3]
- Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for target proteins, such as phospho-Rb (T821), phospho-NPM (T199), phospho-RNA Pol II (Ser2), total CDK1, Mcl-1, or cleaved PARP.[1][3]
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

# In Vivo Xenograft Efficacy Studies

Animal models are crucial for evaluating the anti-tumor activity of AT7519 in a living system.

- Protocol Outline (Subcutaneous Xenograft Model):
  - Implant human tumor cells (e.g., HCT116) or tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NMRI-nu/nu or SCID mice).[3][7][8]
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomize the mice into treatment and control (vehicle) groups.
  - Administer AT7519 via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, following a specific dosing schedule (e.g., 15 mg/kg, daily, 5 days/week).[1][7][8]



- Monitor tumor volume using caliper measurements and mouse body weight (as a measure of toxicity) regularly.
- At the end of the study, endpoints may include tumor growth inhibition (TGI), tumor regression, or overall survival.[1][3]
- Tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for caspase-3 or Western blot for p-Rb).[1][7][8]

#### Conclusion

AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-characterized mechanism of action. It disrupts cell cycle progression and transcriptional regulation in cancer cells, leading to potent anti-proliferative and pro-apoptotic activity. The robust preclinical data, demonstrating significant efficacy across a range of in vitro and in vivo cancer models, provided a strong rationale for its advancement into clinical trials.[2][3][4] This guide consolidates the key technical information on AT7519, serving as a valuable resource for scientists and researchers in the field of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]



- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [AT7519 Mesylate: A Technical Guide to a Multi-Targeted CDK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666107#at7519-mesylate-cdk-inhibitor-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com